2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanamine
Overview
Description
2,2’-(Propane-2,2-diylbis(sulfanediyl))diethanamine is a chemical compound with the molecular formula C7H18N2S2. It is known for its unique structure, which includes two ethanamine groups connected by a propane-2,2-diylbis(sulfanediyl) linkage. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-2,2-diylbis(sulfanediyl))diethanamine typically involves the reaction of ethanamine with a sulfur-containing compound. One common method includes the reaction of ethanamine with propane-2,2-diylbis(sulfanediyl) chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Propane-2,2-diylbis(sulfanediyl))diethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The ethanamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethanamines.
Scientific Research Applications
2,2’-(Propane-2,2-diylbis(sulfanediyl))diethanamine is used in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2’-(Propane-2,2-diylbis(sulfanediyl))diethanamine involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. It can also interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Propane-2,2-diylbis(sulfanediyl))diethanol
- 2,2’-(Propane-2,2-diylbis(sulfanediyl))diethylamine
- 2,2’-(Propane-2,2-diylbis(sulfanediyl))dimethanamine
Uniqueness
2,2’-(Propane-2,2-diylbis(sulfanediyl))diethanamine is unique due to its specific ethanamine groups and the propane-2,2-diylbis(sulfanediyl) linkage. This structure imparts distinct chemical properties, making it valuable in various research applications .
Properties
IUPAC Name |
2-[2-(2-aminoethylsulfanyl)propan-2-ylsulfanyl]ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2S2/c1-7(2,10-5-3-8)11-6-4-9/h3-6,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUADAJPQEPPSHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(SCCN)SCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177448 | |
Record name | Ethylamine, 2,2'-isopropylidenedithiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22907-30-8 | |
Record name | 2,2′-[(1-Methylethylidene)bis(thio)]bis[ethanamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22907-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylamine, 2,2'-isopropylidenedithiobis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022907308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylamine, 2,2'-isopropylidenedithiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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